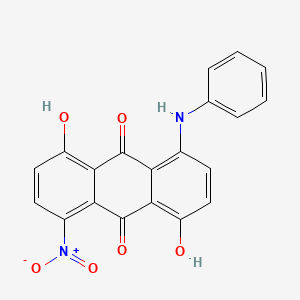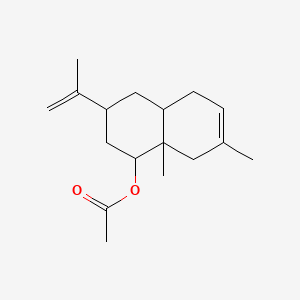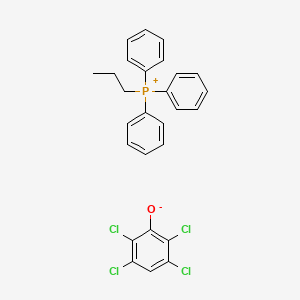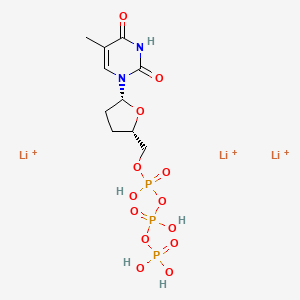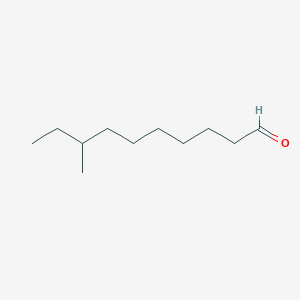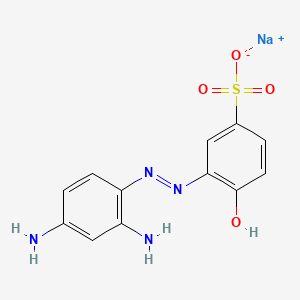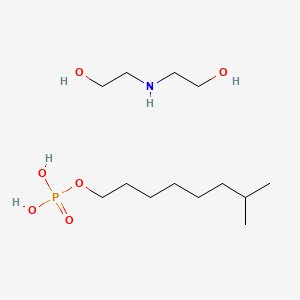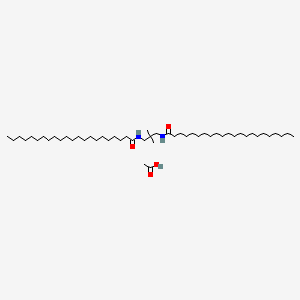
N,N'-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate is a complex organic compound with the molecular formula C49H98N2O2.C2H4O2. It is known for its unique structure, which includes a bis-amide linkage and a monoacetate group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate typically involves the reaction of docosanoic acid with 2,2-dimethylpropane-1,3-diamine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-amide linkage. The final product is then acetylated to form the monoacetate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted amide compounds .
Aplicaciones Científicas De Investigación
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(3-phenylpropanamide)
- 2,2’- (3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(docosanamide) monoacetate is unique due to its specific bis-amide linkage and monoacetate group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions .
Propiedades
Número CAS |
85586-82-9 |
|---|---|
Fórmula molecular |
C51H102N2O4 |
Peso molecular |
807.4 g/mol |
Nombre IUPAC |
acetic acid;N-[3-(docosanoylamino)-2,2-dimethylpropyl]docosanamide |
InChI |
InChI=1S/C49H98N2O2.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-47(52)50-45-49(3,4)46-51-48(53)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-46H2,1-4H3,(H,50,52)(H,51,53);1H3,(H,3,4) |
Clave InChI |
CCVGDNGECFKWIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCC(C)(C)CNC(=O)CCCCCCCCCCCCCCCCCCCCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



